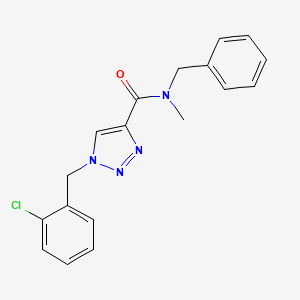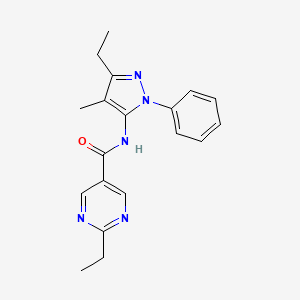![molecular formula C22H13ClN4O B4050644 2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole](/img/structure/B4050644.png)
2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole
概要
説明
2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole is a complex heterocyclic compound that combines the structural features of indole, quinoxaline, and benzoxazole
科学的研究の応用
2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of similar compounds has been studied. For example, the compound 2,3-dimethyl-6 (2-dimethylaminoethyl)6H-indolo- (2,3-b)quinoxaline (B-220) has been shown to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV) . It appears that B-220 binds by intercalation into the DNA helix and then disturbs steps that are vital for viral uncoating .
将来の方向性
The future directions for research on “6-(1,3-benzoxazol-2-ylmethyl)-9-chloro-6H-indolo[2,3-b]quinoxaline” and similar compounds could include further exploration of their synthesis methods , investigation of their mechanisms of action , and assessment of their physical and chemical properties . Additionally, more research could be conducted to evaluate their safety and hazards .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole typically involves a multi-step process. One common method includes the cyclo-condensation reaction of anthraquinone derivatives with appropriate reagents to form the indolo[2,3-b]quinoxaline core . This core is then further functionalized to introduce the benzoxazole moiety. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
類似化合物との比較
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the indoloquinoxaline core but lacks the benzoxazole moiety.
Benzoxazole derivatives: Contain the benzoxazole structure but differ in the attached functional groups.
Quinoxaline derivatives: Include various substituted quinoxalines with different functional groups.
Uniqueness
2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole is unique due to its combination of indole, quinoxaline, and benzoxazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O/c23-13-9-10-18-14(11-13)21-22(26-16-6-2-1-5-15(16)25-21)27(18)12-20-24-17-7-3-4-8-19(17)28-20/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIVPBFHTQWXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4050568.png)
![4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4050576.png)

![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}-3-oxo-N-phenylbutanamide](/img/structure/B4050593.png)

![5-({acetyl[4-(acetyloxy)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B4050607.png)
![3-methyl-5-[(3-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B4050616.png)
![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4050629.png)

![ethyl 4-[2-[(2-chlorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050642.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4050646.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4050654.png)

amine oxalate](/img/structure/B4050663.png)
